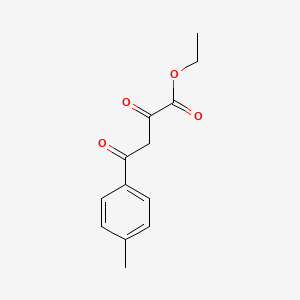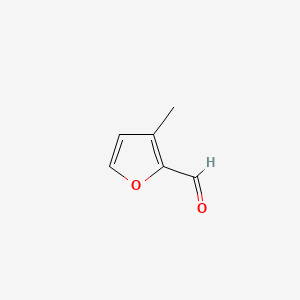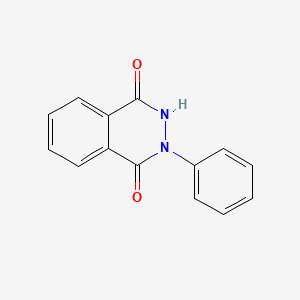
2-Fenil-2,3-dihidroftalazina-1,4-diona
Descripción general
Descripción
2-Phenyl-2,3-dihydrophthalazine-1,4-dione, also known as PDP, is a heterocyclic compound that has gained significant attention due to its potential applications in various fields of scientific research. PDP is a cyclic imide derivative that possesses a unique structural framework, which makes it an ideal candidate for the development of new drugs, catalysts, and materials.
Aplicaciones Científicas De Investigación
Aplicaciones antiinflamatorias
PDHP se ha identificado como un compuesto con potenciales propiedades antiinflamatorias. Esta aplicación es significativa porque la inflamación es una respuesta biológica a estímulos dañinos y es un componente de muchas enfermedades. PDHP podría utilizarse para desarrollar nuevos fármacos antiinflamatorios que pueden ser más efectivos o tener menos efectos secundarios que los medicamentos actuales .
Propiedades antibacterianas
La investigación indica que PDHP exhibe actividad antibacteriana. Esto es particularmente importante en la era de la resistencia a los antibióticos, ya que se necesitan urgentemente nuevos agentes antibacterianos. PDHP podría conducir al desarrollo de nuevos antibióticos que pueden combatir las cepas resistentes de bacterias .
Actividad anticancerígena
PDHP ha demostrado ser prometedor en la lucha contra el cáncer, con estudios que indican su efectividad contra ciertos tipos de células cancerosas, como el osteosarcoma y el glioma. El desarrollo de nuevos fármacos anticancerígenos a partir de PDHP podría proporcionar tratamientos alternativos para los pacientes y mejorar las tasas de supervivencia .
Manejo de enfermedades cardiovasculares
Los derivados de PDHP se han explorado por su potencial en el manejo de enfermedades cardiovasculares. Dada la carga global de las afecciones cardiovasculares, PDHP podría contribuir a la creación de nuevas terapias que ayuden a controlar las enfermedades cardíacas de manera más efectiva .
Efectos anticonvulsivos
Los derivados de PDHP se han sintetizado y evaluado por sus actividades anticonvulsivas. Esto es crucial para el tratamiento de la epilepsia, una condición que afecta a millones de personas en todo el mundo. PDHP podría ser la base para nuevos fármacos antiepilépticos que sean más seguros y efectivos que las opciones existentes .
Aplicaciones agroquímicas
La industria agroquímica podría beneficiarse de las propiedades de PDHP, ya que ha mostrado actividades que podrían aplicarse en este campo. El desarrollo de nuevos agroquímicos a partir de PDHP podría conducir a métodos de control de plagas más efectivos y aumentar potencialmente la productividad agrícola .
Mecanismo De Acción
Target of Action
2-Phenyl-2,3-dihydrophthalazine-1,4-dione (PDHP) is a pyridazine derivative that has been found to possess many biological properties . It has been reported to have very significant biological activities against osteosarcoma , glioma , hypolipidemic , and bacterials . It has also been suggested as a promising inhibitor of VEGFR2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.
Mode of Action
It is believed that pdhp interacts with its targets, such as vegfr2, leading to inhibition of the target’s function . This interaction can result in changes in cellular processes, such as inhibition of angiogenesis in the case of VEGFR2 inhibition .
Biochemical Pathways
PDHP affects various biochemical pathways due to its interaction with different targets. For instance, by inhibiting VEGFR2, it can affect the VEGF signaling pathway, which plays a key role in angiogenesis . The inhibition of this pathway can lead to reduced blood vessel formation, which is particularly relevant in the context of cancer treatment, where angiogenesis is a critical process for tumor growth and metastasis .
Pharmacokinetics
It has been suggested that pdhp exhibits good drug-likeness parameters , indicating that it may have favorable ADME properties. These properties can impact the bioavailability of PDHP, influencing its efficacy and safety profile.
Result of Action
The result of PDHP’s action is the modulation of the activity of its targets, leading to changes in the associated cellular processes. For example, the inhibition of VEGFR2 can lead to reduced angiogenesis , which can potentially slow down tumor growth in cancerous conditions. Furthermore, PDHP has been reported to have significant biological activities against various conditions, including osteosarcoma, glioma, and bacterial infections .
Action Environment
The action of PDHP can be influenced by various environmental factors. For instance, the pH value of the environment can affect the selectivity and yield of PDHP synthesis . Moreover, the reaction of PDHP synthesis in confined microdroplets yields only the important six-membered heterocyclic product PDHP . This suggests that the environment can play a crucial role in the action, efficacy, and stability of PDHP.
Análisis Bioquímico
Biochemical Properties
2-Phenyl-2,3-dihydrophthalazine-1,4-dione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been found to possess anti-inflammatory, antibacterial, anticancer, and cardiovascular properties . It interacts with enzymes involved in these pathways, modulating their activity and leading to therapeutic effects. The nature of these interactions often involves binding to the active sites of enzymes, inhibiting or activating their function.
Cellular Effects
The effects of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the proliferation and survival of cancer cells, such as osteosarcoma and glioma cells . It modulates signaling pathways involved in cell growth and apoptosis, leading to reduced tumor growth. Additionally, 2-Phenyl-2,3-dihydrophthalazine-1,4-dione can alter gene expression patterns, impacting various cellular functions.
Molecular Mechanism
At the molecular level, 2-Phenyl-2,3-dihydrophthalazine-1,4-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit or activate enzymes, leading to changes in metabolic pathways and cellular functions. For instance, it has been reported to inhibit certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth . Additionally, 2-Phenyl-2,3-dihydrophthalazine-1,4-dione can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione can change over time in laboratory settings. Studies have shown that this compound is relatively stable under various conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to 2-Phenyl-2,3-dihydrophthalazine-1,4-dione has been observed to cause changes in cellular function, including alterations in cell growth and metabolism. These temporal effects are important considerations for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at higher concentrations. These findings highlight the importance of optimizing dosage for safe and effective use.
Metabolic Pathways
2-Phenyl-2,3-dihydrophthalazine-1,4-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . For example, this compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in lipid levels and composition. Additionally, 2-Phenyl-2,3-dihydrophthalazine-1,4-dione can affect the synthesis and degradation of other biomolecules, impacting overall metabolic balance.
Transport and Distribution
Within cells and tissues, 2-Phenyl-2,3-dihydrophthalazine-1,4-dione is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in specific tissues, depending on its affinity for certain transporters and binding sites. The distribution of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione within the body can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate enzyme activity and metabolic processes.
Propiedades
IUPAC Name |
3-phenyl-2H-phthalazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)14(18)16(15-13)10-6-2-1-3-7-10/h1-9H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHORJGJIZSYQQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280097 | |
| Record name | 2-phenyl-2,3-dihydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5439-98-5 | |
| Record name | 5439-98-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC15447 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenyl-2,3-dihydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

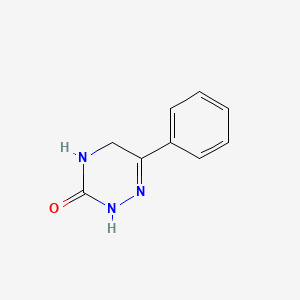
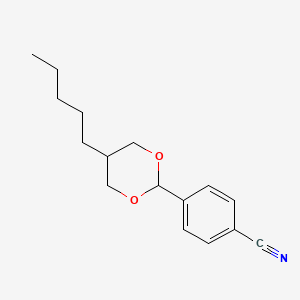
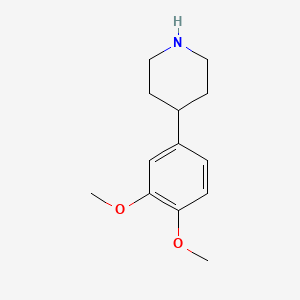
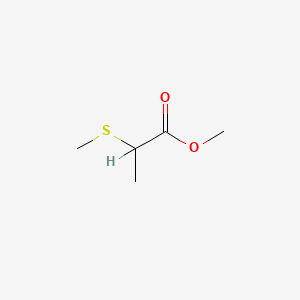
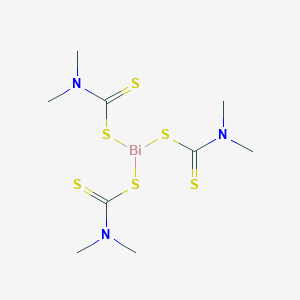
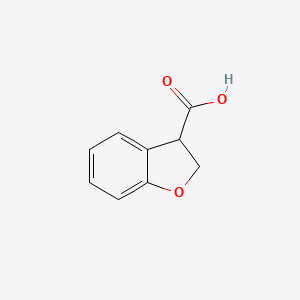
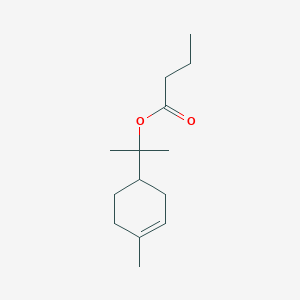

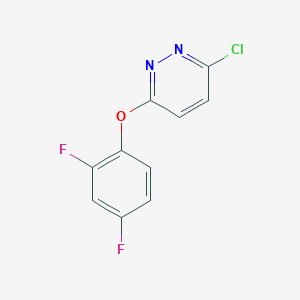
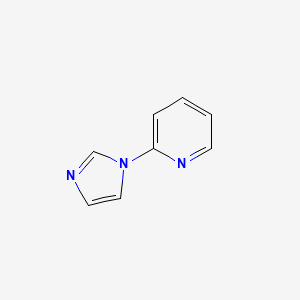
![1',3'-Dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine]](/img/structure/B1594666.png)
